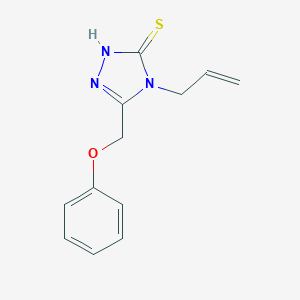

4-allyl-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol

Description

Properties

IUPAC Name |

3-(phenoxymethyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3OS/c1-2-8-15-11(13-14-12(15)17)9-16-10-6-4-3-5-7-10/h2-7H,1,8-9H2,(H,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIAYRNAJFNFAIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=NNC1=S)COC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80352190 | |

| Record name | 4-allyl-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21358-15-6 | |

| Record name | 4-allyl-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic analysis (NMR, IR) of phenoxymethyl-4H-1,2,4-triazole-3-thiol

An In-Depth Technical Guide to the Spectroscopic Analysis of 5-(Phenoxymethyl)-4H-1,2,4-triazole-3-thiol

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the spectroscopic characteristics of 5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of significant interest in medicinal and materials chemistry. As a member of the 1,2,4-triazole class, this molecule and its derivatives are foundational scaffolds in the development of therapeutic agents.[1][2] A full structural elucidation is paramount for its application, and this is primarily achieved through a synergistic application of Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. This document details the nuanced interpretation of its spectral data, with a core focus on the compound's existence in a thione-thiol tautomeric equilibrium, a phenomenon that fundamentally dictates its spectroscopic signature.[3][4] The methodologies and interpretations presented herein are designed to serve as a robust reference for researchers in organic synthesis, drug discovery, and analytical chemistry.

The Structural Cornerstone: Thione-Thiol Tautomerism

Before delving into the spectral data, it is critical to understand the molecular state of 5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol. Like many 1,2,4-triazole-3-thiol derivatives, this compound does not exist as a single, static structure but as a dynamic equilibrium between two tautomeric forms: the thione form and the thiol form.[5] The thione form is characterized by a carbon-sulfur double bond (C=S) and a proton on a ring nitrogen, whereas the thiol form contains a carbon-sulfur single bond with a proton on the sulfur atom (S-H).

The predominance of one tautomer over the other is influenced by factors such as the physical state (solid vs. solution), solvent polarity, and temperature.[3] In the solid state and in most neutral solutions, studies on analogous structures have consistently shown that the thione form is dominant .[5] This insight is crucial, as the spectroscopic analysis must account for the signals of the major tautomer while acknowledging the potential minor contributions from the other.

Caption: Thione-thiol tautomeric equilibrium in the title compound.

Infrared (IR) Spectroscopic Analysis: Probing Functional Groups

IR spectroscopy is an indispensable first-pass technique for identifying the key functional groups present in the molecule and providing strong evidence for the dominant tautomeric form. The analysis hinges on identifying vibrational frequencies characteristic of the thione and thiol structures.

Experimental Protocol: KBr Pellet Method

-

Preparation: Dry 1-2 mg of the synthesized 5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol and 100-200 mg of spectroscopic grade Potassium Bromide (KBr) in an oven at 110°C for 2-4 hours to remove residual moisture.

-

Grinding: In a dry agate mortar, gently grind the KBr to a fine powder. Add the sample and continue to grind until the mixture is homogeneous and has a consistent, fine texture. The goal is to disperse the sample evenly within the KBr matrix to minimize scattering.

-

Pellet Formation: Transfer the mixture to a pellet-forming die. Apply pressure (typically 7-10 tons) using a hydraulic press for several minutes to form a transparent or translucent pellet.

-

Analysis: Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

Interpretation of Key IR Absorption Bands

The IR spectrum is expected to predominantly reflect the thione tautomer. The absence or very weak intensity of a sharp S-H stretching band is a primary indicator.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group / Tautomer | Expected Observation & Rationale |

| 3300 - 3100 | N-H Stretch | Thione | A strong to medium, somewhat broad peak is expected, characteristic of the N-H bond within the triazole ring.[6] Its broadness can be attributed to intermolecular hydrogen bonding in the solid state. |

| ~3050 | Aromatic C-H Stretch | Both | Medium to weak sharp peaks appear just above 3000 cm⁻¹, typical for C-H stretching in the phenoxy ring.[7] |

| ~2950 | Aliphatic C-H Stretch | Both | Weak peaks corresponding to the stretching of the methylene (-O-CH₂-) C-H bonds.[7] |

| 2600 - 2550 | S-H Stretch | Thiol | Crucial Diagnostic Region: A very weak or absent peak is expected here.[8][9] Its absence strongly supports the thione as the dominant form in the solid state.[10] |

| 1625 - 1600 | C=N Stretch | Both | A strong to medium absorption band corresponding to the endocyclic C=N bond of the triazole ring.[6] |

| 1550 - 1470 | N-C=S Bands / C=C Stretch | Thione / Both | This region contains multiple significant bands. Aromatic C=C stretching vibrations from the phenoxy group are expected.[7] Critically, this region also contains absorptions associated with the N-C=S moiety, further confirming the thione structure.[10] |

| ~1250 | Asymmetric C-O-C Stretch | Both | A strong, characteristic band for the aryl-alkyl ether linkage (Ar-O-CH₂).[6] |

| ~1050 | Symmetric C-O-C Stretch | Both | A medium to strong band for the ether's symmetric stretch. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Elucidation

NMR spectroscopy provides a detailed map of the carbon and hydrogen framework of the molecule, allowing for unambiguous structural confirmation. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is highly recommended. Its polarity can stabilize the thione form, and its ability to participate in hydrogen bonding allows for the clear observation of exchangeable protons (N-H and S-H), which often appear as broad signals.[11]

Experimental Protocol: Sample Preparation for NMR

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the compound.

-

Dissolution: Dissolve the sample in ~0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube.

-

Homogenization: Gently vortex the tube until the sample is fully dissolved. A clear, homogeneous solution is required for high-resolution spectra.

-

Analysis: Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) on a high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Spectral Analysis

The proton NMR spectrum provides information on the number of different types of protons, their electronic environments, and their neighboring protons. The predicted chemical shifts are based on data from analogous structures.[12][13][14]

| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale and Field Insights |

| ~13.8 | Broad Singlet | 1H | N-H | This downfield, broad signal is highly characteristic of the N-H proton in the thione tautomer of a 1,2,4-triazole-3-thiol.[13][15] Its breadth is due to quadrupole broadening from the adjacent nitrogen atoms and chemical exchange. This signal will disappear upon D₂O exchange. |

| 7.25 - 7.35 | Triplet | 2H | Ar-H (meta) | Protons on the phenoxy ring meta to the ether linkage. The triplet arises from coupling to the two ortho protons. |

| 6.95 - 7.05 | Multiplet | 3H | Ar-H (ortho, para) | Protons on the phenoxy ring ortho and para to the ether linkage. These are shifted slightly upfield compared to the meta protons due to the electron-donating effect of the oxygen. |

| ~5.3 | Singlet | 2H | -O-CH₂- | The methylene protons adjacent to the ether oxygen and the triazole ring. The singlet nature indicates no adjacent protons to couple with. This is a key signature of the phenoxymethyl substituent.[12] |

¹³C NMR Spectral Analysis

The carbon NMR spectrum reveals all unique carbon environments within the molecule.

| Predicted δ (ppm) | Assignment | Rationale and Field Insights |

| ~168 | C=S | Key Diagnostic Signal: This downfield chemical shift is the definitive signature of the thione tautomer.[5] The corresponding C-SH carbon of the thiol form would appear significantly upfield. |

| ~157 | C5-O | The carbon of the triazole ring attached to the phenoxymethyl group. |

| ~150 | Ar-C (ipso) | The aromatic carbon directly attached to the ether oxygen. |

| ~130 | Ar-C (meta) | The meta carbons of the phenoxy ring. |

| ~122 | Ar-C (para) | The para carbon of the phenoxy ring. |

| ~115 | Ar-C (ortho) | The ortho carbons of the phenoxy ring, shielded by the ether oxygen. |

| ~65 | -O-CH₂- | The aliphatic methylene carbon, a clear indicator of the phenoxymethyl group. |

Integrated Spectroscopic Workflow and Conclusion

The structural confirmation of 5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol is achieved not by a single spectrum, but by the logical convergence of all spectroscopic data.

Sources

- 1. ijbr.com.pk [ijbr.com.pk]

- 2. researchgate.net [researchgate.net]

- 3. jocpr.com [jocpr.com]

- 4. mdpi.com [mdpi.com]

- 5. academic.oup.com [academic.oup.com]

- 6. mdpi.com [mdpi.com]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. pnrjournal.com [pnrjournal.com]

- 9. mdpi.com [mdpi.com]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. spectrabase.com [spectrabase.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

Topic: Thione-Thiol Tautomerism in Substituted 4H-1,2,4-triazole-3-thiols

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, integral to numerous therapeutic agents.[1][2] When substituted with a thiol group at the 3-position, these compounds exhibit a fascinating and critical chemical behavior: thione-thiol tautomerism. This guide provides a comprehensive exploration of this prototropic equilibrium, a phenomenon that dictates the molecule's structure, reactivity, and ultimately, its biological activity. We delve into the factors governing the stability of the thione and thiol tautomers, including substituent effects, solvent polarity, and pH. This document synthesizes data from computational chemistry, X-ray crystallography, and various spectroscopic techniques (NMR, FT-IR, UV-Vis) to provide a holistic understanding. Furthermore, we present standardized experimental protocols for synthesis and analysis, offering a practical framework for researchers in drug discovery and development to harness and control this tautomeric behavior for the rational design of novel therapeutics.

Introduction: The Significance of the 1,2,4-Triazole Scaffold and Tautomerism

The 1,2,4-triazole ring is a five-membered heterocycle with three nitrogen atoms that has garnered immense interest in medicinal chemistry. Its unique structural features, including its planarity, aromaticity, and capacity for hydrogen bonding, make it an exceptional pharmacophore. Consequently, this scaffold is a cornerstone in a wide array of approved drugs, exhibiting diverse pharmacological activities such as antifungal (e.g., Fluconazole), anticancer (e.g., Letrozole), and antiviral (e.g., Ribavirin) properties.[1][3][4]

The introduction of a sulfur atom at the 3-position creates a 1,2,4-triazole-3-thiol system, which engages in prototropic tautomerism—a dynamic equilibrium involving the migration of a proton.[5][6] This specific equilibrium exists between a thione form (containing a C=S double bond and an N-H bond) and a thiol form (containing a C=N double bond within the ring and an S-H group). Understanding and predicting the dominant tautomeric form is paramount, as the two tautomers possess distinct physicochemical properties, including polarity, hydrogen bonding capability, and molecular shape. These differences profoundly impact a molecule's interaction with biological targets like enzymes and receptors, thereby influencing its efficacy and pharmacokinetic profile.[3]

The Energetic Landscape: Thione as the Predominant Tautomer

A substantial body of evidence from both computational and experimental studies indicates that for 4H-1,2,4-triazole-3-thiols, the thione tautomer is generally the more stable and predominant form , particularly in the gas phase and the solid state.[3][7]

Computational Insights: Quantum chemical calculations, primarily using Density Functional Theory (DFT) methods like B3LYP with basis sets such as 6-31G(d,p), consistently predict the thione form to be the global minimum on the potential energy surface in the gas phase.[8][9] These studies reveal that the thione tautomer is energetically favored, often by several kcal/mol, over the corresponding thiol form.[8][9] This intrinsic stability is a crucial baseline for understanding how external factors can shift the equilibrium.

Solid-State Confirmation: X-ray crystallography provides definitive structural evidence in the solid state. Numerous crystal structures of substituted 4H-1,2,4-triazole-3-thiols have been resolved, and they overwhelmingly confirm the presence of the thione tautomer.[10][11] In the crystal lattice, the thione form is often stabilized by intermolecular hydrogen bonds, typically forming dimers through N-H···S interactions.[11]

Key Factors Modulating the Tautomeric Equilibrium

While the thione form is intrinsically more stable, the tautomeric equilibrium is dynamic and can be influenced by several environmental and structural factors.

Solvent Effects

The choice of solvent can significantly alter the tautomeric ratio. The thione tautomer, with its C=S and N-H bonds, is considerably more polar than the thiol tautomer. According to the well-established principle that polar solvents preferentially stabilize more polar species, polar protic and aprotic solvents tend to favor the thione form.[12] In non-polar solvents like cyclohexane, the equilibrium may shift slightly, increasing the population of the less polar thiol tautomer.[12] Furthermore, solvents capable of hydrogen bonding can form strong interactions with the N-H group of the thione, further stabilizing it.[12][13]

pH Dependence

The pH of the medium has a profound effect on the equilibrium. In alkaline (basic) conditions, the acidic proton on the ring nitrogen of the thione tautomer can be abstracted. This generates a resonance-stabilized thiolate anion, which is the conjugate base of the thiol form. According to Le Chatelier's principle, the removal of the thione form to create the anion shifts the equilibrium towards the thiol tautomer to replenish the population.[7] Therefore, in alkaline solutions, the contribution of the thiol form becomes significantly more pronounced.[3][7]

Substituent Effects

Quantum chemical studies on a range of substituted triazoles have indicated that, in the gas phase, the intrinsic energy difference between the thione and thiol tautomers is not dramatically altered by the electronic nature of the substituents.[8][9] However, in solution, substituents can exert a more subtle influence. Electron-withdrawing groups can increase the acidity of the N-H proton, affecting its interaction with solvents and its pKa. Conversely, bulky substituents near the tautomeric sites can introduce steric hindrance, potentially destabilizing one form over the other. These effects, while secondary to solvent and pH, are critical considerations in fine-tuning the properties of a drug candidate.[6][14]

Experimental & Computational Workflow for Tautomer Elucidation

A multi-faceted approach combining synthesis, spectroscopy, and computational modeling is required for a thorough investigation of tautomerism.

Synthesis of 4,5-Disubstituted-4H-1,2,4-triazole-3-thiols

The most common and reliable method for synthesizing this class of compounds is the base-catalyzed intramolecular cyclization of a 1,4-disubstituted thiosemicarbazide intermediate.[4][15][16]

Experimental Protocol: General Synthesis

-

Step 1: Formation of Thiosemicarbazide Intermediate.

-

To a solution of an appropriate acid hydrazide (1.0 eq) in a suitable solvent (e.g., ethanol), add the desired isothiocyanate (1.0 eq).

-

Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

-

Upon completion, cool the mixture to room temperature. The thiosemicarbazide product often precipitates and can be collected by filtration, washed with cold ethanol, and dried.

-

-

Step 2: Alkaline Cyclization.

-

Suspend the dried thiosemicarbazide (1.0 eq) in an aqueous solution of sodium hydroxide (e.g., 2N NaOH, ~5-10 eq).

-

Reflux the mixture for 4-6 hours. The solution should become clear as the cyclization proceeds.

-

After cooling to room temperature, carefully acidify the reaction mixture with a concentrated acid (e.g., HCl) to pH ~5-6 while cooling in an ice bath.

-

The 4H-1,2,4-triazole-3-thiol product will precipitate. Collect the solid by filtration, wash thoroughly with cold water to remove salts, and recrystallize from a suitable solvent (e.g., ethanol/water) to afford the pure product.

-

-

Step 3: Characterization.

-

Confirm the structure using FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

Determine the melting point as an indicator of purity.

-

Analytical Characterization and Tautomer Identification

Data Presentation: Key Spectroscopic Markers for Tautomer Identification

| Technique | Thione Tautomer Signature | Thiol Tautomer Signature | Reference(s) |

| ¹H NMR | Broad singlet, δ ≈ 13-14 ppm (N-H proton) | Singlet, δ ≈ 1-4 ppm (S-H proton, often weak/unobserved) | [3] |

| ¹³C NMR | Resonance at δ ≈ 169 ppm (C=S carbon) | Resonance typically downfield of other ring carbons, but distinct from C=S | [3] |

| FT-IR | N-H stretch (3100-3460 cm⁻¹), N-C=S bands (1250-1340 cm⁻¹) | Weak, sharp S-H stretch (2550-2650 cm⁻¹) | [3][15] |

| HPLC-MS | More polar; shorter retention time on reversed-phase column | Less polar; longer retention time on reversed-phase column | [7] |

Causality Behind Observations:

-

¹H NMR: The significant deshielding of the N-H proton in the thione form is due to its acidic nature and its position within the heterocyclic aromatic system. The S-H proton of the thiol is much more shielded.

-

FT-IR: The C=S double bond has a characteristic stretching frequency. The absence of a strong S-H band and the presence of N-H and N-C=S bands are strong indicators of the thione form.[3]

-

HPLC: The separation mechanism relies on polarity. The thione form, with its exposed N-H and C=S groups, is more polar than the thiol, leading to stronger interaction with the polar mobile phase and faster elution from a non-polar stationary phase.[7]

Computational Modeling Protocol

Quantum chemical calculations are indispensable for predicting tautomer stability and rationalizing experimental findings.[17][18]

Protocol: DFT Calculation of Tautomer Stability

-

Structure Generation: Build 3D structures of both the thione and thiol tautomers of the target molecule using molecular modeling software.

-

Geometry Optimization: Perform full geometry optimization for both tautomers in the gas phase using a reliable DFT functional and basis set (e.g., B3LYP/6-31G(d,p) has been shown to be well-suited).[8][9]

-

Frequency Calculation: Perform a vibrational frequency calculation on the optimized structures to confirm they are true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).

-

Energy Calculation: Compare the electronic energies, corrected with ZPVE, of the two tautomers. The structure with the lower total energy is the predicted most stable tautomer in the gas phase.

-

Solvent Modeling (Optional): To predict stability in solution, repeat the optimization and energy calculations using a continuum solvation model (e.g., SMD or PCM) that represents the dielectric constant of the solvent of interest.[19]

Implications for Drug Design and Biological Activity

The thione-thiol tautomerism is not merely a chemical curiosity; it is a critical determinant of biological function.

-

Receptor Binding: The two tautomers present different hydrogen bond donor/acceptor patterns and have different shapes. One form may fit snugly into the active site of a target enzyme or receptor, while the other may not. It is often the case that only one tautomeric form is bioactive.[3]

-

Pharmacokinetics (ADME): Properties like membrane permeability, solubility, and metabolic stability are linked to polarity and hydrogen bonding potential. The ability of a compound to exist in different tautomeric forms can affect its absorption, distribution, metabolism, and excretion profile.

-

Bioactivity: Studies have shown that the biological activity of 1,2,4-triazole derivatives can be directly linked to the tautomeric form. For example, in one study on nematodes, compounds locked in the thiol form showed a decrease in nematode viability, whereas the corresponding thione form had the opposite effect.[20]

Therefore, a drug development professional must consider the likely predominant tautomer under physiological conditions (aqueous environment, pH 7.4) when designing new molecules and interpreting structure-activity relationships (SAR).

Conclusion

The thione-thiol equilibrium in substituted 4H-1,2,4-triazole-3-thiols is a fundamental aspect of their chemistry that has profound implications for their application in drug discovery. While the thione form is generally the most stable tautomer, especially in the solid state and gas phase, the equilibrium is dynamic and highly sensitive to solvent and pH. A comprehensive understanding, achieved through a synergistic combination of synthetic chemistry, advanced spectroscopic analysis, and robust computational modeling, is essential. By elucidating and controlling these tautomeric preferences, researchers can more effectively design and optimize 1,2,4-triazole-based compounds to achieve desired therapeutic outcomes.

References

-

Haghighi, Z. Z., & Zahedi, M. (2009). Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. Journal of Molecular Modeling, 16(6), 1149-1157. [Link]

-

Pawar, R. P., et al. (2012). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[8] triazole-3-thiol derivatives and Antifungal activity. ResearchGate. [Link]

-

Demirbas, N., et al. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 9(10), 848-858. [Link]

-

Kolos, N. N., et al. (2015). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Journal of Chemical and Pharmaceutical Research, 7(1), 434-439. [Link]

-

Plewka, J., et al. (2018). Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. Frontiers in Chemistry, 6, 42. [Link]

-

Haghighi, Z. Z., & Zahedi, M. (2009). Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. ResearchGate. [Link]

-

Mahboub, R. (2021). Theoretical Study of Tautomeric Conformations for 1,2,4-Triazole Derivatives. Orbital: The Electronic Journal of Chemistry, 13(1), 33-38. [Link]

-

Stoyanov, S., et al. (1995). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Journal of Chemistry, 73(11), 1886-1893. [Link]

-

Karpińska, G., & Dobrowolski, J. C. (2015). On tautomerism of 1,2,4-triazol-3-ones. Computational and Theoretical Chemistry, 1052, 58-67. [Link]

-

Hrytsenko, I., et al. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. SCIENTIA PHARMACEUTICA, 92(2), 20. [Link]

-

Zborowski, K., et al. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. Structural Chemistry, 33(5), 1549-1560. [Link]

-

Zborowski, K., et al. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. ResearchGate. [Link]

-

Zhang, M., et al. (1998). Theoretical Studies of the Structure, Tautomerism, and Vibrational Spectra of 3-Amino-5-nitro-1,2,4-triazole. The Journal of Physical Chemistry A, 102(20), 3531-3539. [Link]

-

Senthilkumar, K., et al. (2007). Theoretical studies on the tautomerization of guanine nucleobase. Trade Science Inc. Journals. [Link]

-

Nadeem, H., et al. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology, 3(4), 366-375. [Link]

-

Ghomi, M., et al. (2016). Direct and Solvent-assisted Thione-thiol Tautomerism in 5-(Thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione: Experimental and Molecular Modeling Study. ResearchGate. [Link]

-

Zhang, Y., et al. (2022). A Hybrid Quantum Chemistry-Quantum Computation Workflow for Tautomer Prediction. arXiv. [Link]

-

Demirbas, N., et al. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. ResearchGate. [Link]

-

Bayrak, H., et al. (2010). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. Molecules, 15(9), 6099-6111. [Link]

-

Sałdyka, M., & Mielke, Z. (2021). Structural and FTIR spectroscopic studies of matrix-isolated 3-thio-1,2,4-triazole complexes with carbon dioxide. The UV-induced formation of thiol⋯CO2 complexes. Physical Chemistry Chemical Physics, 23(3), 1845-1857. [Link]

-

Al-Omair, M. A., et al. (2020). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 25(18), 4242. [Link]

-

Hrytsenko, I., et al. (2024). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. International Journal of Molecular Sciences, 25(11), 5873. [Link]

-

Huang, X. (2021). How about Tautomers?-Magical Power of Quantum Mechanics-Chemistry. Wavefunction, Inc.[Link]

-

Marcus, Y. (2017). Solvent effects on keto-enol equilibria: tests of quantitative models. The Journal of Organic Chemistry, 82(21), 11439-11446. [Link]

-

Martin, Y. C. (2010). Let's not forget tautomers. Journal of computer-aided molecular design, 24(3), 139-147. [Link]

-

Bouzroura, K., et al. (2019). Crystal structure of 4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione, C8H7N3S. Zeitschrift für Kristallographie-New Crystal Structures, 234(3), 437-438. [Link]

-

Sowemimo, O. S., & Adeniyi, A. A. (2022). Synthesis, Characterization and Antimicrobial Activity of Thiol Substituted Triazole Amic Acids. Pakistan Journal of Scientific & Industrial Research Series A: Physical Sciences, 65(3), 223-230. [Link]

-

Galstyan, A. S., et al. (2021). Synthesis, Study of the Biological Activity of New 1,2,4‐Triazole Derivatives and Characteristics of the Relationship of the Structure and Biological Activity in a Series of the Latter. ResearchGate. [Link]

-

Sałdyka, M., & Mielke, Z. (2021). Structural and FTIR spectroscopic studies of matrix-isolated 3-thio-1,2,4-triazole complexes with carbon dioxide. The UV-induced formation of thiol⋯CO2 complexes. Physical Chemistry Chemical Physics, 23(3), 1845-1857. [Link]

-

Thangadurai, A., et al. (2021). Thiophene-Linked 1,2,4-Triazoles: Synthesis, Structural Insights and Antimicrobial and Chemotherapeutic Profiles. Molecules, 26(16), 4933. [Link]

-

Al-Amiery, A. A., et al. (2021). Optimized molecular structure of (a) triazole‐thiol (HL), (b) crystal structure of 3‐phenylamino‐4‐phenyl‐1,2,4‐triazole‐5‐thione, (c) DFT/B3LYP/6‐31G, and (d) HF basis set. ResearchGate. [Link]

-

Sharma, S., et al. (2023). A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. International Journal of Pharmaceutical Sciences and Research, 14(3), 1000-1015. [Link]

-

Ivanov, S., et al. (2018). Experimental and Theoretical Spectroscopic Study of Thione-Thiol Tautomerism of New Hybrides 1,3,4-Oxadiazole-2-thion with Acridine-9(10H)-one. Academic Journals and Conferences. [Link]

-

Al-Juboori, F. H. (2013). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. International Journal of Research in Pharmacy and Chemistry, 3(3), 643-651. [Link]

-

Ferguson, G., et al. (1998). The crystal structures of three 3-methyl-1H-1,2,4-triazole-5-thiones, including a second polymorph of 4-[(E)-(5-bromo-2-hydroxybenzylidene)amino]. Acta Crystallographica Section C: Crystal Structure Communications, 54(11), 1783-1787. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. academic.oup.com [academic.oup.com]

- 4. scirp.org [scirp.org]

- 5. Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. jocpr.com [jocpr.com]

- 8. Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Thiophene-Linked 1,2,4-Triazoles: Synthesis, Structural Insights and Antimicrobial and Chemotherapeutic Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. researchgate.net [researchgate.net]

- 14. Sci-Hub. On tautomerism of 1,2,4-triazol-3-ones / Computational and Theoretical Chemistry, 2015 [sci-hub.box]

- 15. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. dspace.zsmu.edu.ua [dspace.zsmu.edu.ua]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. arxiv.org [arxiv.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

Crystal structure of 4-allyl-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol

An In-depth Technical Guide to the Structural Elucidation of 4-allyl-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol

Abstract

The 1,2,4-triazole-3-thiol scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of compounds with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The title compound, this compound (Molecular Formula: C₁₂H₁₃N₃OS, Molecular Weight: 247.32 g/mol ), represents a promising candidate for further investigation due to its unique combination of functional groups.[4] The precise determination of its three-dimensional atomic arrangement is a prerequisite for understanding its structure-activity relationship (SAR), guiding rational drug design, and ensuring intellectual property. While specific crystallographic data for this exact molecule is not yet in the public domain, this guide provides a comprehensive, field-proven methodology for its synthesis, crystallization, and definitive structural elucidation using single-crystal X-ray crystallography, complemented by spectroscopic and computational validation. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the characterization of novel heterocyclic compounds.

Introduction: The Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole nucleus is a privileged heterocyclic motif in drug discovery.[5] Its nitrogen-rich structure can engage in hydrogen bonding and other non-covalent interactions with biological targets, while its aromatic nature contributes to molecular stability.[5] The thiol/thione tautomerism inherent in the 3-thiol derivatives adds another layer of chemical complexity and potential for biological interaction.[6] The title compound features an N-allyl group, which can be a pharmacophore or a handle for further synthetic modification, and a phenoxymethyl group at the 5-position, which significantly influences lipophilicity and potential π-stacking interactions.

Definitive structural validation is non-negotiable in drug development. While spectroscopic methods like NMR and IR provide crucial information about connectivity and functional groups, only single-crystal X-ray crystallography provides an unambiguous map of atomic positions, bond lengths, bond angles, and intermolecular interactions in the solid state.[7] This guide outlines the integrated workflow required to achieve this gold-standard level of characterization.

Synthesis and Crystallization: From Precursors to Diffraction-Quality Crystals

The synthesis of 4,5-disubstituted-1,2,4-triazole-3-thiols is well-established, typically proceeding through the base-catalyzed intramolecular cyclization of a thiosemicarbazide intermediate.[2][3] The causality behind this choice is its high efficiency and modularity, allowing for diverse substitutions.

Synthetic Protocol

The proposed synthesis follows a reliable two-step process, which is self-validating through the characterization of the intermediate.[3][8]

Caption: Synthetic workflow for the target compound.

Step-by-Step Methodology:

-

Thiosemicarbazide Formation: Equimolar amounts of phenoxyacetic acid hydrazide and allyl isothiocyanate are stirred in a suitable solvent (e.g., ethanol) at room temperature for several hours. The resulting precipitate, 1-(phenoxyacetyl)-4-allyl-thiosemicarbazide, is filtered, washed, and dried. This intermediate should be characterized (FT-IR, ¹H NMR) to confirm its identity before proceeding.

-

Cyclization: The dried thiosemicarbazide intermediate is suspended in an aqueous solution of sodium hydroxide (e.g., 2N) and refluxed for 3-4 hours.[9] This step induces the intramolecular dehydrative cyclization.

-

Isolation: The reaction mixture is cooled to room temperature, filtered to remove any impurities, and then carefully acidified with dilute hydrochloric acid (HCl) to a pH of 3-4. The resulting precipitate is the crude title compound.

-

Purification: The crude product is filtered, washed thoroughly with water, and purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the pure compound.[2]

Single Crystal Growth

The final and most critical step for crystallographic analysis is obtaining diffraction-quality single crystals. This process relies on creating a supersaturated solution from which the solute slowly precipitates in an ordered crystalline lattice.

Protocol:

-

Solvent Selection: Screen various solvents (e.g., ethanol, methanol, acetone, ethyl acetate) and solvent mixtures to find one in which the compound has moderate solubility at high temperatures and low solubility at room temperature.

-

Slow Evaporation: Prepare a nearly saturated solution of the purified compound in the chosen solvent in a clean vial. Loosely cap the vial and leave it undisturbed in a vibration-free environment. The slow evaporation of the solvent over several days to weeks will hopefully yield well-formed single crystals.

Single-Crystal X-ray Crystallography: The Definitive Structure

X-ray crystallography provides an unparalleled, high-resolution view of the molecule's three-dimensional structure.[10] The protocol described is a standard workflow used for small organic molecules.

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Methodology:

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).[11] The crystal is cooled (typically to 100 K) to minimize thermal vibrations. A full sphere of diffraction data is collected. Standard reflections are monitored throughout the process to check for crystal decay.[11]

-

Structure Solution and Refinement: The collected data is processed, and the structure is solved using direct methods (e.g., with SHELXS) and refined using full-matrix least-squares on F² (e.g., with SHELXL).[11] All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Representative Crystallographic Data

While the specific data for the title compound is unavailable, the following table presents expected and representative parameters based on the analysis of similar 1,2,4-triazole structures.[10][11][12]

| Parameter | Representative Data |

| Chemical Formula | C₁₂H₁₃N₃OS |

| Formula Weight | 247.32 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~11.1 |

| b (Å) | ~14.5 |

| c (Å) | ~7.2 |

| β (°) | ~97.7 |

| Volume (ų) | ~1140 |

| Z | 4 |

| Density (calculated) (g/cm³) | ~1.44 |

| Final R indices [I>2σ(I)] | R₁ = ~0.045, wR₂ = ~0.13 |

| Goodness-of-fit on F² | ~1.05 |

Integrated Structural Validation

A multi-technique approach is essential for comprehensive characterization. Spectroscopic and computational data provide complementary information that validates the crystallographic result.

Caption: Integrated approach for complete structural elucidation.

Spectroscopic Characterization

Spectroscopic analysis of the purified, bulk material is crucial to ensure it is the same compound that was crystallized.

FT-IR Spectroscopy: This technique confirms the presence of key functional groups. The thione-thiol tautomerism is a key feature; the presence of both N-H and C=S stretching bands is indicative of the thione form being dominant in the solid state, which is common for this class of compounds.[6]

| Functional Group | Expected Vibrational Frequency (cm⁻¹) |

| N-H (stretch) | 3100 - 3400 |

| C-H (alkene) | ~3080 |

| C-H (alkane) | 2850 - 3000 |

| C=N (stretch) | 1560 - 1650 |

| C=C (stretch) | ~1640 |

| C=S (stretch) | 1250 - 1340 |

| C-O-C (ether) | 1050 - 1150 |

NMR Spectroscopy: ¹H and ¹³C NMR provide the carbon-hydrogen framework of the molecule, confirming the connectivity established by synthesis. The spectra should be recorded in a suitable deuterated solvent like DMSO-d₆.[2][13]

-

¹H NMR: Expect signals for the allyl protons (vinylic and methylene), the phenoxymethyl methylene protons, the aromatic protons of the phenyl ring, and a broad singlet at a low field (~13-14 ppm) for the N-H proton, which is characteristic of the thione tautomer.[3][6]

-

¹³C NMR: Expect distinct signals for all 12 carbons. The C=S carbon is a key diagnostic peak, typically appearing far downfield (~165-170 ppm).[6]

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

Computational Analysis

Density Functional Theory (DFT) calculations serve as a powerful tool to complement experimental data.[5][14]

Protocol:

-

Geometry Optimization: Using a software package like Gaussian, the molecular geometry is optimized in the gas phase (e.g., at the B3LYP/6-311++G(d,p) level of theory).[5]

-

Comparison: The bond lengths and angles of the computationally optimized structure are compared with the experimental data obtained from X-ray crystallography. A high degree of correlation provides strong theoretical support for the experimental structure.

-

Property Calculation: DFT can also be used to calculate electronic properties like the HOMO-LUMO energy gap, molecular electrostatic potential, and theoretical vibrational frequencies, which can aid in interpreting the experimental FT-IR spectrum.[5][14]

Conclusion

The structural elucidation of a novel compound like this compound requires a rigorous and integrated analytical approach. While this guide provides a detailed roadmap based on established methodologies for this chemical class, the cornerstone of this process remains the successful growth of a single crystal. The subsequent analysis by X-ray crystallography, when validated by a suite of spectroscopic and computational techniques, provides the unambiguous structural data necessary to advance the compound through the drug discovery and development pipeline.

References

- MDPI. (n.d.). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives.

- Rasool, B. S. (2026). Computational Modeling of Triazole Derivatives: QSAR, Docking, and AI Perspective. Iraqi Journal of Bioscience and Biomedical, 2(2).

- (n.d.). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols.

- (2025). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. National Institutes of Health.

- (n.d.). Computational Modeling of Triazole Derivatives: QSAR, Docking, and AI Perspective. Iraqi Journal of Bioscience and Biomedical.

- MDPI. (n.d.). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class.

- (n.d.). Computational assessment of the reactivity and pharmaceutical potential of novel triazole derivatives: An approach combining DFT calculations, molecular dynamics simulations, and molecular docking. Arabian Journal of Chemistry.

- (n.d.). Overview of the biological activities of 1,2,4-triazole-3-thiol.... ResearchGate.

- BenchChem. (2025). Validating the 1,2,4-Triazole Scaffold: A Comparative Guide to X-ray Crystallography.

- BenchChem. (2025). Spectroscopic Analysis of 4,5-diethyl-4H-1,2,4-triazole-3-thiol: A Technical Guide.

- BenchChem. (2025). Unambiguous Structural Validation of Triazole Derivatives: A Comparative Guide to X-ray Crystallography and Spectroscopic Method.

- BenchChem. (2025). A Researcher's Guide to Computational Model Validation for Pyridine-Substituted-Bis-1,2,4-Triazole Derivatives.

- (n.d.). Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers.

- (2023). COMPUTATIONAL STUDIES OF TRIAZOLE DERIVATIVE. International Research Journal of Education and Technology, 5(4).

- (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives.

- MDPI. (n.d.). Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring.

- ChemScene. (n.d.). This compound.

- (2010). Crystal Structures of two Triazole Derivatives. CORE.

- (2025). The crystal structure of 4-allyl-5-benzyl-2,4-dihydro-3H-1,2,4-triazol-3-one, C12H13N3O.

- (2025). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. ResearchGate.

Sources

- 1. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives [mdpi.com]

- 2. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]

- 3. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. irjweb.com [irjweb.com]

- 6. academic.oup.com [academic.oup.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. files01.core.ac.uk [files01.core.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. elar.urfu.ru [elar.urfu.ru]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Physical and chemical properties of novel triazole-thiol derivatives

An In-depth Technical Guide to the Physical and Chemical Properties of Novel 1,2,4-Triazole-3-thiol Derivatives

Foreword: A Senior Application Scientist's Perspective

In the landscape of medicinal chemistry and drug development, the 1,2,4-triazole scaffold is a cornerstone, consistently featured in a multitude of pharmacologically active agents.[1][2] Its derivatives are lauded for a wide spectrum of biological activities, including antimicrobial, antifungal, anticancer, and anticonvulsant properties.[1][3][4] The introduction of a thiol group at the 3-position gives rise to 1,2,4-triazole-3-thiol derivatives, a class of compounds with enhanced biological potential and fascinating chemical characteristics.[1][5]

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a deeper understanding of the causality behind the experimental choices for characterization. We will explore the crucial physicochemical properties of these molecules, not as isolated data points, but as interconnected characteristics that dictate their stability, reactivity, and ultimately, their therapeutic potential. The protocols described herein are presented as self-validating systems, ensuring that the data you generate is both accurate and reliable for confident structural elucidation and further development.

The Foundational Chemistry: Synthesis and Tautomerism

A robust understanding of a compound's properties begins with its synthesis and inherent structural dynamics. The most prevalent and versatile route to 4,5-disubstituted-1,2,4-triazole-3-thiols involves the base-catalyzed intramolecular dehydrative cyclization of substituted thiosemicarbazide precursors.[5] These precursors are typically formed from the reaction of hydrazides with isothiocyanates.[5][6]

A critical chemical feature of these compounds is the existence of thiol-thione tautomerism. The molecule can exist in equilibrium between the thiol (-SH) form and the thione (C=S) form.[7][8][9] Spectroscopic and crystallographic evidence overwhelmingly indicates that in the solid state and in various solvents, the thione tautomer is predominant.[9][10] This equilibrium is not merely an academic curiosity; it profoundly influences the molecule's hydrogen bonding capabilities, polarity, and reactivity, which are critical for drug-receptor interactions.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]

- 4. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]

- 6. Synthesis and biological properties of novel triazole-thiol and thiadiazole derivatives of the 1,2,4-Triazole-3(5)-one class - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thiol-thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV-vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. mdpi.com [mdpi.com]

Preliminary In-Vitro Screening of 4-allyl-1,2,4-triazole-3-thiol Compounds: A Technical Guide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Rationale for Screening 4-allyl-1,2,4-triazole-3-thiol Derivatives

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, serving as a privileged scaffold in a multitude of FDA-approved drugs.[1][2] This five-membered heterocyclic ring, containing three nitrogen atoms, is metabolically stable and can act as a hydrogen bond donor and acceptor, enabling potent interactions with biological targets.[1] Derivatives of 1,2,4-triazole exhibit a vast spectrum of pharmacological activities, including anticancer,[3][4][5] antimicrobial,[2][6][7] and enzyme inhibitory properties.[8][9]

The thiol (-SH) group at the 3-position and the allyl (–CH₂–CH=CH₂) group at the 4-position of the triazole ring are of particular interest. The thiol group provides a reactive handle for further chemical modification (S-alkylation), allowing for the creation of diverse compound libraries, and is crucial for the biological activity of many triazole-thiones.[10][11][12] The N-allyl substituent has been specifically noted for conferring significant antibacterial and antimycobacterial activity.[7] This unique combination makes 4-allyl-1,2,4-triazole-3-thiol and its derivatives compelling candidates for preliminary in-vitro screening to uncover novel therapeutic leads. This guide provides a framework and detailed protocols for the initial biological evaluation of this promising compound class.

Section 1: Foundational Screening for Anticancer Activity

The antiproliferative potential is a primary screening objective for novel heterocyclic compounds. A significant body of research demonstrates that 1,2,4-triazole derivatives can induce cytotoxic effects in various cancer cell lines.[3][5][13] The initial step is to determine a compound's general cytotoxicity and its effective concentration range.

Principle of Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely adopted colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[14] The core principle lies in the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[14][15] The quantity of this formazan, which is subsequently solubilized, is directly proportional to the number of viable cells.[15] This allows for the calculation of the half-maximal inhibitory concentration (IC₅₀), a key metric of a compound's potency.

Experimental Protocol: MTT Cell Viability Assay

This protocol is a generalized guideline and must be optimized for specific cell lines and laboratory conditions.[14]

-

Cell Seeding:

-

Culture selected human cancer cell lines (e.g., HT-29 colon carcinoma, MCF-7 breast adenocarcinoma) to ~80% confluency.[5]

-

Trypsinize, count, and seed the cells into a 96-well microtiter plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of each 4-allyl-1,2,4-triazole-3-thiol test compound in dimethyl sulfoxide (DMSO).

-

Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations for testing. The final DMSO concentration should not exceed a non-toxic level, typically <0.5%.[14]

-

Remove the old medium from the wells and add 100 µL of medium containing the various compound concentrations.

-

Include necessary controls:

-

Untreated Control: Cells treated with medium only (represents 100% viability).[14]

-

Vehicle Control: Cells treated with medium containing the same final concentration of DMSO used for the test compounds.[14]

-

Medium Blank: Wells containing culture medium but no cells, to measure background absorbance.[16]

-

-

Incubate the plate for 24-48 hours.

-

-

MTT Addition and Incubation:

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium from each well without disturbing the formazan crystals.

-

Add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the purple crystals.[16]

-

Gently mix the plate on an orbital shaker for 10 minutes to ensure complete solubilization.

-

Measure the absorbance of each well at 570 nm using a microplate spectrophotometer. A reference wavelength of 630 nm can be used to reduce background noise.[15][16]

-

-

Data Analysis:

-

Subtract the average absorbance of the medium blank wells from all other readings.

-

Calculate the percentage of cell viability for each concentration using the following formula[16]:

-

% Viability = [(Absorbance of Treated Wells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] * 100

-

-

Plot the percentage of cell viability against the compound concentration (on a logarithmic scale) to generate a dose-response curve and determine the IC₅₀ value.[14]

-

Visualization: MTT Assay Workflow

Caption: Workflow for assessing cytotoxicity via MTT assay.

Data Presentation: Anticancer Activity

Summarize the results in a clear, tabular format for comparative analysis.

| Compound ID | Target Cell Line | Incubation Time (h) | IC₅₀ (µM) ± SD |

| TZA-A1 | HT-29 | 48 | 12.69 ± 1.14 |

| TZA-A2 | HT-29 | 48 | 25.41 ± 2.30 |

| TZA-A3 | MCF-7 | 48 | 18.95 ± 1.98 |

| Positive Control (e.g., Cisplatin) | HT-29 | 48 | 14.01 ± 1.52 |

IC₅₀ values are presented as the mean ± standard deviation from at least three independent experiments.[5][17]

Section 2: Screening for Antimicrobial Potential

The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents.[6] 1,2,4-triazole-3-thiol derivatives have historically shown potent activity against a range of bacteria and fungi, making this a critical screening cascade.[2][11][18]

Principle of Antimicrobial Susceptibility Testing

The primary goal of preliminary antimicrobial screening is to determine the Minimum Inhibitory Concentration (MIC) of a compound. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6] The broth microdilution method is a widely used technique for determining MIC values in a high-throughput format.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol, adapted from standard clinical laboratory methods, should be performed under aseptic conditions.

-

Preparation of Microorganism Inoculum:

-

Culture selected bacterial strains (e.g., Gram-positive Staphylococcus aureus ATCC 25923, Gram-negative Escherichia coli ATCC 25922) and fungal strains (e.g., Candida albicans ATCC 10231) in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[6][10]

-

Incubate overnight at 35-37°C.

-

Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.

-

Dilute this standardized suspension in broth to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

-

-

Compound and Plate Preparation:

-

In a 96-well microtiter plate, add 50 µL of sterile broth to all wells.

-

Prepare a stock solution of the test compound in DMSO.

-

Add 50 µL of the compound stock solution (at 2x the highest desired final concentration) to the first column of wells.

-

Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating across the plate. Discard the final 50 µL from the last column. This creates a gradient of compound concentrations.

-

-

Inoculation and Incubation:

-

Add 50 µL of the standardized microbial inoculum to each well, bringing the final volume to 100 µL.

-

Include necessary controls:

-

Positive Control (Growth Control): Wells containing broth and inoculum but no test compound.

-

Negative Control (Sterility Control): Wells containing broth only, with no inoculum.

-

Standard Drug Control: Wells with a known antibiotic (e.g., Streptomycin, Ciprofloxacin) or antifungal (e.g., Ketoconazole, Fluconazole) for comparison.[6][19]

-

-

Seal the plate and incubate at 37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.

-

-

MIC Determination:

-

Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (no turbidity) is observed.

-

Optionally, a growth indicator like resazurin or p-iodonitrotetrazolium violet (INT) can be added to aid in visualization.

-

Visualization: MIC Determination Workflow

Caption: Workflow for MIC determination via broth microdilution.

Data Presentation: Antimicrobial Activity

Present the MIC values in a table to compare the efficacy against different microorganisms.

| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |

| TZA-A1 | 16 | 64 | >128 |

| TZA-A2 | 32 | 32 | 64 |

| TZA-A3 | 8 | 128 | >128 |

| Streptomycin | 4 | 8 | N/A |

| Fluconazole | N/A | N/A | 8 |

Section 3: Screening for Enzyme Inhibition Activity

Many drugs exert their therapeutic effects by inhibiting specific enzymes.[8] Triazole derivatives are known inhibitors of various enzymes, including acetylcholinesterase, α-glucosidase, and urease, making this a valuable avenue for preliminary screening.[9][20][21]

Principle of Enzyme Inhibition Assays

Enzyme inhibition screening assays measure the ability of a test compound to reduce the catalytic activity of a target enzyme. A common approach involves a colorimetric assay where the enzyme acts on a substrate to produce a colored product. The inhibitor's presence reduces the rate of product formation, leading to a decrease in color intensity, which can be quantified spectrophotometrically.[17]

Experimental Protocol: Generalized Colorimetric Enzyme Inhibition Assay

This is a template protocol; the specific enzyme, substrate, buffer, and wavelength must be adapted for the target of interest (e.g., urease, α-glucosidase).[20]

-

Reagent Preparation:

-

Prepare a solution of the target enzyme in a suitable assay buffer (e.g., phosphate buffer, pH 7.4).

-

Prepare a solution of the corresponding substrate (e.g., p-nitrophenyl-α-D-glucopyranoside for α-glucosidase) in the same buffer.

-

Prepare solutions of the test compounds and a known inhibitor (positive control) in DMSO/buffer.

-

-

Assay Procedure:

-

In a 96-well plate, add the following to each well in order:

-

Assay Buffer

-

Test compound solution (at various concentrations) or positive/negative controls.

-

Enzyme solution.

-

-

Pre-incubate the mixture for 10-15 minutes at a controlled temperature (e.g., 37°C) to allow the compound to bind to the enzyme.

-

Initiate the reaction by adding the substrate solution to all wells.

-

-

Measurement and Analysis:

-

Immediately measure the absorbance at a specific wavelength (e.g., 405 nm for p-nitrophenol release) over a set period using a microplate reader in kinetic mode, or as an endpoint reading after a fixed incubation time (e.g., 30 minutes).

-

Calculate the percentage of inhibition using the formula:

-

% Inhibition = [1 - (Rate of Sample Well / Rate of Control Well)] * 100

-

-

Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

Visualization: General Enzyme Inhibition Workflow

Caption: Generalized workflow for a colorimetric enzyme inhibition assay.

Data Presentation: Enzyme Inhibition

Tabulate the results to compare the inhibitory potency of the synthesized compounds.

| Compound ID | Target Enzyme | Inhibition (%) at [X] µM | IC₅₀ (µM) ± SD |

| TZA-A1 | α-Glucosidase | 85.3 ± 4.2 at 20 µM | 15.2 ± 1.8 |

| TZA-A2 | α-Glucosidase | 92.1 ± 3.1 at 20 µM | 5.8 ± 0.7 |

| TZA-A3 | Urease | 70.4 ± 5.5 at 30 µM | 22.5 ± 2.5 |

| Positive Control (e.g., Acarbose) | α-Glucosidase | 98.2 ± 1.5 at 5 µM | 375.82 ± 1.76 |

Data adapted from standard reporting formats.[17][20]

Section 4: Data Interpretation and Future Directions

The preliminary data gathered from these screens are the first step in a long discovery pipeline.

-

Hit Identification: Compounds showing high potency (low IC₅₀ or MIC values) in any of the primary screens are identified as "hits."

-

Selectivity: A critical aspect is selectivity. An ideal anticancer hit, for example, would show high cytotoxicity against cancer cells but low activity against normal, non-cancerous cell lines. This is a key differentiator between a broadly toxic compound and a potential therapeutic.

-

Structure-Activity Relationship (SAR): By comparing the activity of different derivatives within the 4-allyl-1,2,4-triazole-3-thiol series, researchers can begin to establish an initial SAR. For instance, does adding a halogen to a peripheral phenyl ring increase activity? This insight guides the synthesis of the next generation of more potent and selective compounds.

-

Next Steps: Promising hits from these preliminary screens would advance to secondary screening. This could involve testing against a broader panel of cancer cell lines or resistant microbial strains, mechanism of action studies (e.g., kinase profiling, cell cycle analysis), and eventually, in-vivo studies in animal models to assess efficacy and safety.[22]

Conclusion

The systematic in-vitro screening of novel compound libraries is the foundation of modern drug discovery. For a scaffold as promising as 4-allyl-1,2,4-triazole-3-thiol, the application of robust, validated assays for anticancer, antimicrobial, and enzyme inhibition activity is paramount. The protocols and frameworks detailed in this guide provide the necessary technical foundation for researchers to effectively evaluate this compound class, identify promising hits, and pave the way for the development of next-generation therapeutic agents.

References

- Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. PubMed.

- Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis.

- Anticancer Properties of 1,2,4-Triazoles. ISRES.

-

Synthesis and anticancer activity of[3][5][13] triazole [4,3-b][1][3][5][13] tetrazine derivatives. SpringerLink.

- Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review. PubMed.

- Application Notes and Protocols for Cell Viability Assays (MTT, XTT) of Thiazole-Based Compounds. Benchchem.

- A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4- Triazole Derivatives.

- Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole deriv

- A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4-Triazole Deriv

- synthesis, characterization and antibacterial evaluation of new 1,2,4- triazole- 3-thiol derivatives.

- 1,2,4-Triazoles as Important Antibacterial Agents. PMC.

- Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Deriv

- Synthesis and Antimicrobial Activity of 1,2,3-Triazole Linked Benzo[d]oxazole-2-thiol/oxazolo[4,5-b]pyridine-2-thiol Derivatives. Asian Journal of Organic & Medicinal Chemistry.

- Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. PMC.

- Application Notes and Protocols for Enzyme Inhibition Studies with Triazoles. Benchchem.

- Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Scribd.

- Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. ACS Omega.

- A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. International Journal of Pharmaceutical Sciences and Research.

- Cell Viability Assays. NCBI Bookshelf.

- Cell viability after 24 hours of treatment with 200 µM for each 1,2,3-triazole derivatives.

- Cell viability measurement using the MTT assay. Cells were untreated...

- MTT assay and its use in cell viability and prolifer

- Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. MDPI.

- (PDF) Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols.

- Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Journal of University of Shanghai for Science and Technology.

-

Synthesis and Screening of New[3][4][5]Oxadiazole,[3][5][13]Triazole, and[3][5][13]Triazolo[4,3-b][3][5][13]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). NIH.

- Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Deriv

- The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancre

- Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents. NIH.

Sources

- 1. Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. isres.org [isres.org]

- 5. tandfonline.com [tandfonline.com]

- 6. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. sjr.isp.edu.pk [sjr.isp.edu.pk]

- 10. Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis and Screening of New [1,3,4]Oxadiazole, [1,2,4]Triazole, and [1,2,4]Triazolo[4,3-b][1,2,4]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. MTT assay overview | Abcam [abcam.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]

- 19. Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. researchgate.net [researchgate.net]

Whitepaper: A Technical Guide to Unveiling the Biological Activity of Novel Phenoxymethyl Triazole Thiols

Abstract

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] When functionalized with phenoxymethyl and thiol groups, this heterocyclic system yields a class of compounds with a rich and diverse pharmacological profile.[3][4] This guide provides a comprehensive framework for the systematic discovery and evaluation of the biological activities of novel phenoxymethyl triazole thiols. Moving beyond a simple recitation of protocols, we delve into the causal rationale behind experimental design, emphasizing the establishment of self-validating workflows. We will explore the key therapeutic areas where these compounds have shown promise—including antimicrobial, anticancer, and enzyme inhibitory activities—and provide detailed, field-proven methodologies for their investigation.[5][6][7] This document is intended to serve as a practical and authoritative resource for researchers aiming to translate novel chemical entities into promising therapeutic leads.

The Phenoxymethyl Triazole Thiol Scaffold: A Privileged Structure

The convergence of three key pharmacophores—the 1,2,4-triazole ring, the phenoxymethyl side chain, and the thiol group—creates a molecule with significant therapeutic potential.

-

1,2,4-Triazole Core: This five-membered heterocycle is metabolically stable and acts as a potent hydrogen bond donor and acceptor, allowing for robust interactions with biological targets.[2] Its bioisosteric similarity to amide or ester groups allows it to mimic peptide structures without susceptibility to enzymatic degradation.[8]

-

Phenoxymethyl Moiety: This group provides a versatile handle for synthetic modification. Altering the substitution pattern on the phenyl ring allows for the fine-tuning of lipophilicity, electronic properties, and steric bulk, which are critical for optimizing pharmacokinetics and target binding affinity.[3]

-

Thiol (-SH) Group: The thiol (or its thione tautomer) is a key reactive center. It can act as a potent nucleophile or a metal-coordinating group, making it crucial for interacting with metalloenzymes or the active sites of various proteins.[1][9]

The synergy of these components makes this scaffold a focal point for discovering new agents against a spectrum of diseases. The initial step, following the synthesis and structural characterization of a new compound series, is a systematic biological screening cascade.

Caption: General workflow for discovering the biological activity of new compounds.

Investigating Antimicrobial Activity

Triazole derivatives, particularly those containing a thiol group, are well-established antimicrobial agents.[1][10] Their activity often stems from the disruption of microbial cell wall synthesis or interference with essential enzymes.[11] A primary investigation into the antimicrobial potential of new phenoxymethyl triazole thiols should begin with broad-spectrum screening against representative Gram-positive and Gram-negative bacteria and fungi.

Initial Screening: Agar Well Diffusion Assay

This method provides a rapid, qualitative assessment of a compound's ability to inhibit microbial growth. The principle is straightforward: a compound diffuses through an agar medium inoculated with a specific microorganism, creating a concentration gradient. If the compound is active, a clear "zone of inhibition" will appear where microbial growth is prevented.

Causality Behind the Choice: The agar well diffusion assay is selected for primary screening due to its high throughput, low cost, and clear visual endpoint. It allows for the rapid testing of multiple compounds against multiple organisms simultaneously, making it ideal for identifying initial "hits" from a new chemical library.

Step-by-Step Protocol:

-

Media Preparation: Prepare and sterilize Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) according to the manufacturer's instructions and pour into sterile Petri dishes.

-

Inoculum Preparation: Grow microbial cultures (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in appropriate broth to a standardized turbidity (e.g., 0.5 McFarland standard).

-

Plate Inoculation: Uniformly spread the microbial inoculum over the surface of the agar plates using a sterile cotton swab.

-

Well Creation: Aseptically create uniform wells (e.g., 6 mm diameter) in the agar using a sterile cork borer.

-

Compound Loading: Prepare stock solutions of the test compounds (e.g., 1 mg/mL in DMSO). Add a fixed volume (e.g., 100 µL) of each compound solution into separate wells.

-

Controls (Self-Validation):

-

Positive Control: Load a well with a standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) at a known concentration.[12] This validates that the microorganisms are susceptible to known antimicrobial agents.

-

Negative Control: Load a well with the solvent used to dissolve the compounds (e.g., DMSO).[1] This ensures that the solvent itself does not inhibit microbial growth.

-

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25°C for 48 hours for fungi).

-

Data Collection: Measure the diameter of the zone of inhibition (in mm) for each well.

Quantitative Analysis: Minimum Inhibitory Concentration (MIC)

Once a compound shows promising activity in the primary screen, the next step is to quantify its potency. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard technique for determining MIC values.

Step-by-Step Protocol:

-

Plate Preparation: In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth to wells in columns 2 through 12. Add 100 µL to column 1.

-

Compound Dilution: Add 100 µL of the test compound stock solution (at twice the highest desired test concentration) to the wells in column 1. Perform a two-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing, then transferring 50 µL from column 2 to 3, and so on, up to column 10. Discard the final 50 µL from column 10.

-

Controls:

-

Growth Control (Column 11): Contains only broth and inoculum (no compound).

-

Sterility Control (Column 12): Contains only broth (no inoculum).

-

-

Inoculation: Add 50 µL of the standardized microbial inoculum to all wells from columns 1 through 11. The final volume in each well is 100 µL.

-

Incubation: Cover the plate and incubate under appropriate conditions.

-

Result Interpretation: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.

| Compound ID | Zone of Inhibition vs. S. aureus (mm) | MIC vs. E. coli (µg/mL) |

| PTT-001 | 18 | 32 |

| PTT-002 | 25 | 8 |

| Ciprofloxacin | 30 | 0.5 |

| DMSO | 0 | >128 |

| Hypothetical data for illustration. |

Evaluating Anticancer Potential

The 1,2,4-triazole scaffold is present in several anticancer agents, and new derivatives are frequently investigated for their cytotoxic effects against various cancer cell lines.[6][13] The primary goal is to identify compounds that can inhibit cell proliferation or induce cell death, preferably with selectivity for cancer cells over normal cells.[14]

Primary Cytotoxicity Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell metabolic activity, which serves as an indicator of cell viability.[15] Viable cells contain mitochondrial reductase enzymes that cleave the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[16]